molecular formula C11H17N2O2.I B1167597 camphoramine chloroacetic platinum CAS No. 109207-13-8

camphoramine chloroacetic platinum

Cat. No.: B1167597
CAS No.: 109207-13-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camphoramine chloroacetic platinum (CAS# 109207-13-8) is a platinum-based coordination complex investigated for its potential anticancer properties. Early research has demonstrated this compound's activity against L1210 leukemic cells, with studies indicating significant effects on cellular biomacromolecules . The compound belongs to a class of platinum complexes specifically designed to overcome limitations of established platinum chemotherapeutics . Platinum-based anticancer drugs represent one of the most successful classes of medicinal inorganic compounds, with cisplatin, carboplatin, and oxaliplatin approved worldwide for cancer treatment . These classical platinum drugs operate through a mechanism involving cellular uptake, activation via aquation, DNA binding, and formation of cytotoxic DNA lesions that ultimately trigger apoptosis . As a research compound, this compound provides scientists with a tool to explore structure-activity relationships in metallodrug design and investigate novel mechanisms of action against cancer cell lines. The incorporation of camphoramine ligands represents an approach to tune the steric and electronic properties of platinum complexes, potentially enhancing their biological activity and selectivity . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

109207-13-8

Molecular Formula

C11H17N2O2.I

Synonyms

camphoramine chloroacetic platinum

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Platinum-Based Compounds

Mechanism of Action and DNA Interactions

Parameter CCP Cisplatin Carboplatin
DNA Binding Modes Covalent + non-covalent Covalent (intrastrand cross-links) Covalent (less reactive)
Cross-Link Types Interstrand, intrastrand, DPCs Primarily intrastrand Fewer cross-links
Guanine Specificity Yes (cis-bidentate) Yes (1,2-intrastrand) Yes (similar to cisplatin)
O6-AGT Depletion Highest Moderate Lowest
  • Key Insight : CCP’s unique ability to induce DPCs and interstrand cross-links distinguishes it from cisplatin and carboplatin, which primarily form intrastrand adducts. These differences correlate with CCP’s higher chromosomal damage potency, as evidenced by micronuclei frequency assays .

Efficacy and Toxicity

  • Chromosomal Damage : CCP causes the highest micronuclei frequency (a marker of chromosomal breaks) in KB and CHL cells compared to cisplatin and carboplatin. This aligns with its superior O6-alkylguanine alkyltransferase (O6-AGT) depletion, a DNA repair protein .
  • Toxicity Profile: While cisplatin is notorious for nephrotoxicity and neurotoxicity , CCP’s side effects remain understudied. Carboplatin, with its cyclobutane dicarboxylate ligand, exhibits fewer side effects but lower efficacy .

Structural and Pharmacokinetic Differences

  • Ligand Chemistry :
    • CCP : Camphoramine (bulky, lipophilic) + chloroacetic acid (reactive carboxylate).
    • Cisplatin : Two ammonia ligands + two chlorides.
    • Carboplatin : Cyclobutane dicarboxylate ligand (less reactive than chloride).
  • Reactivity : CCP’s chloroacetic ligand may enhance DNA binding kinetics compared to carboplatin’s inert ligand, though this requires further validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.